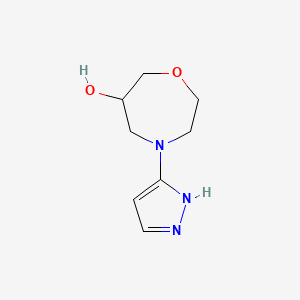

4-(1H-Pyrazol-3-yl)-1,4-oxazepan-6-ol

Description

Significance of Pyrazole (B372694) Core in Medicinal Chemistry and Agrochemical Research

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the fields of medicinal chemistry and agrochemical research. orientjchem.org Its versatile chemical nature allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired biological effects. mdpi.com The stability of the pyrazole ring and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets. rroij.com

The pharmacological importance of the pyrazole scaffold is underscored by its presence in a multitude of clinically approved drugs and biologically active compounds. mdpi.com Pyrazole derivatives have demonstrated a remarkable breadth of therapeutic applications, functioning as anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and neuroprotective agents. globalresearchonline.netfrontiersin.org The adaptability of the pyrazole core allows it to serve as a key pharmacophore in drugs targeting a diverse array of enzymes and receptors. frontiersin.org For instance, the pyrazole moiety is a critical component in several non-steroidal anti-inflammatory drugs (NSAIDs) by targeting cyclooxygenase (COX) enzymes. mdpi.com Furthermore, its role extends to the development of kinase inhibitors for cancer therapy and agents for treating metabolic disorders. frontiersin.org In the realm of agrochemicals, pyrazole-containing compounds have been successfully developed as potent insecticides and fungicides. globalresearchonline.net

Table 1: Examples of Pharmacologically Active Pyrazole Derivatives

| Compound | Therapeutic Class | Mechanism of Action/Target |

|---|---|---|

| Celecoxib (B62257) | Anti-inflammatory | Selective COX-2 inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) antagonist |

| Sildenafil | Erectile dysfunction | Phosphodiesterase type 5 (PDE5) inhibitor |

| Crizotinib | Anticancer | ALK and ROS1 kinase inhibitor |

| Fipronil | Insecticide | GABA-gated chloride channel antagonist |

| Fezolamide | Antidepressant | Monoamine oxidase inhibitor |

| Difenamizole | Analgesic | Prostaglandin synthesis inhibitor |

| Betazole | H2-receptor agonist | Histamine H2 receptor agonist |

The term "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of providing ligands for diverse biological targets. The pyrazole nucleus is widely recognized as such a structure. frontiersin.org Its prevalence in successful drugs validates its utility as a template for the design of new therapeutic agents. The metabolic stability of the pyrazole ring is a significant factor contributing to its privileged status, as it often leads to improved pharmacokinetic properties in drug candidates. frontiersin.org The ability of the pyrazole core to be readily synthesized and modified through various chemical reactions further enhances its appeal in drug discovery programs. nih.gov Researchers continue to leverage the pyrazole scaffold to develop novel compounds with enhanced potency, selectivity, and reduced side effects. frontiersin.org

Exploration of Oxazepane Ring Systems in Organic and Medicinal Chemistry

The 1,4-oxazepane (B1358080) ring is a seven-membered saturated heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4. This scaffold has garnered increasing attention in organic and medicinal chemistry due to its unique three-dimensional conformation and its potential to introduce desirable physicochemical properties into drug molecules. The synthesis of functionalized oxazepanes is an active area of research, with various strategies being developed to access these complex ring systems. copbela.org Derivatives of 1,4-oxazepane have been investigated for a range of biological activities, including their potential as anticonvulsants and as ligands for dopamine (B1211576) receptors. nih.gov

The specific moiety, 1,4-oxazepan-6-ol (B2621709), introduces a hydroxyl group at the 6-position of the oxazepane ring. This functional group has a significant impact on the molecule's properties and its potential for molecular design. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be crucial for establishing specific interactions with biological targets such as enzymes and receptors. The presence of the hydroxyl group also increases the polarity and water solubility of the molecule, which can influence its pharmacokinetic profile. The stereochemistry at the 6-position is another important consideration, as the (R) and (S) enantiomers can exhibit different biological activities due to their distinct three-dimensional arrangements. The 1,4-oxazepan-6-ol scaffold, with its inherent chirality and functional handle, serves as a versatile building block for the synthesis of more complex and potentially bioactive molecules.

Table 2: Physicochemical Properties of Parent Heterocyclic Scaffolds

| Property | Pyrazole | 1,4-Oxazepan-6-ol |

|---|---|---|

| Molecular Formula | C₃H₄N₂ pharmdbm.com | C₅H₁₁NO₂ nih.gov |

| Molecular Weight | 68.08 g/mol pharmdbm.com | 117.15 g/mol nih.gov |

| Nature | Aromatic, weakly basic copbela.org | Saturated, chiral |

| Key Functional Groups | Two adjacent nitrogen atoms mdpi.com | Amine, ether, alcohol |

| Hydrogen Bonding | Donor and acceptor mdpi.com | Donor and acceptor |

Rationale for Investigating Hybrid Pyrazole-Oxazepane Scaffolds in Chemical Biology

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, is a well-established strategy in drug design to develop compounds with improved efficacy and potentially novel mechanisms of action. nih.gov The investigation of hybrid scaffolds composed of pyrazole and oxazepane moieties is driven by the desire to combine the proven pharmacological benefits of the pyrazole core with the unique structural and physicochemical properties of the oxazepane ring. It is anticipated that fusing these two heterocyclic systems could lead to molecules with enhanced biological activities compared to the individual components.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

4-(1H-pyrazol-5-yl)-1,4-oxazepan-6-ol |

InChI |

InChI=1S/C8H13N3O2/c12-7-5-11(3-4-13-6-7)8-1-2-9-10-8/h1-2,7,12H,3-6H2,(H,9,10) |

InChI Key |

BGWHLQAXSZIXMV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CN1C2=CC=NN2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 1h Pyrazol 3 Yl 1,4 Oxazepan 6 Ol and Analogous Core Structures

General Synthetic Strategies for Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, with a rich history and continuous evolution. These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are typically assembled by forming two new carbon-nitrogen bonds and one nitrogen-nitrogen bond. The strategies to achieve this can be broadly categorized into classical methods, which have been refined over decades, and advanced methodologies that leverage modern technologies and principles like green chemistry and catalysis to improve efficiency, selectivity, and environmental sustainability. nih.govconsensus.app

The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. consensus.apprsc.org This approach, often referred to as the Knorr pyrazole synthesis, is a reliable strategy for creating the pyrazole core. youtube.com

The key starting materials for this reaction are 1,3-dicarbonyl compounds (like acetylacetone (B45752) or ethyl acetoacetate) or their synthetic equivalents, which act as the three-carbon unit. rsc.orgnih.gov These are reacted with hydrazine or its substituted variants (e.g., phenylhydrazine), which provide the two-nitrogen unit. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

Key variations of this classical approach include:

Reaction with α,β-Unsaturated Carbonyls: α,β-unsaturated aldehydes and ketones can also serve as the three-carbon precursor. They react with hydrazines to form pyrazoline intermediates, which can then be oxidized in situ to the corresponding pyrazole. chemicalpapers.comrsc.org

Reaction with Acetylenic Ketones: The cyclocondensation of hydrazine derivatives with acetylenic ketones provides another route to pyrazoles. However, if an unsymmetrical acetylenic ketone is used with a substituted hydrazine, this reaction can lead to a mixture of two regioisomers, which can be a significant limitation. consensus.app

The simplicity and use of readily available starting materials make these classical methods highly valuable, though they can sometimes require harsh conditions and may suffer from a lack of regioselectivity when using substituted hydrazines. youtube.comrsc.org

Table 1: Examples of Classical Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diketone | Hydrazine | Acid catalyst | Substituted Pyrazole | Good to Excellent | youtube.com |

| Ethyl Acetoacetate | Phenylhydrazine (B124118) | Nano-ZnO | 1,3,5-Substituted Pyrazole | 95% | rsc.org |

| α,β-Unsaturated Ketone | Hydrazine | Copper Triflate | 1,3,5-Trisubstituted Pyrazole | - | rsc.org |

To overcome the limitations of classical methods, such as long reaction times, high temperatures, and the use of hazardous solvents, a variety of advanced synthetic techniques have been developed. rsc.org These methodologies focus on improving reaction efficiency, yield, and environmental friendliness.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrazoles. rsc.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. rsc.orgresearchgate.net This technique is based on the efficient heating of polar molecules and solvents by the microwave energy, leading to a rapid increase in internal temperature and reaction rate. rsc.orgnih.gov

Microwave-assisted methods have been successfully applied to classical condensation reactions, such as the reaction of β-keto esters with hydrazines, to produce pyrazolones and other pyrazole derivatives. organic-chemistry.org The efficiency of microwave synthesis makes it an attractive alternative to traditional methods, especially in the context of drug discovery where rapid library synthesis is crucial. rsc.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones + Hydrazines | Several hours, lower yields | Minutes, higher yields | researchgate.net |

| β-Keto ester + Hydrazine | Hours, variable yields | High speed, high regioselectivity | organic-chemistry.org |

In line with the principles of green chemistry, significant effort has been directed towards developing solvent-free or "neat" reaction conditions for pyrazole synthesis. nih.gov These methods reduce environmental impact by eliminating the use of volatile and often toxic organic solvents. researchgate.nettsijournals.com

Solventless synthesis can be achieved by simply mixing the reactants, sometimes with a catalytic amount of an acid or a solid support, at room or elevated temperatures. tsijournals.com These reactions are often facilitated by other green techniques:

Mechanochemistry: The use of mechanical force (e.g., grinding in a ball mill) to induce chemical reactions in the absence of a solvent. This method is highly efficient and environmentally friendly. nih.gov

Ionic Liquids: Using non-volatile ionic salts, such as tetrabutylammonium (B224687) bromide, as a recyclable reaction medium can facilitate reactions under solvent-free conditions at room temperature. researchgate.netrsc.org

These green protocols are not only ecologically advantageous but also often simplify the work-up procedure, as the product can sometimes be isolated directly from the reaction mixture. tsijournals.com

The use of catalysts is central to modern organic synthesis, and the preparation of pyrazoles is no exception. Catalysts can enhance reaction rates, improve yields, and, most importantly, control regioselectivity, which is a common challenge in pyrazole synthesis. consensus.apprsc.org

A wide array of catalysts have been employed:

Metal Catalysts: Transition metals like palladium, copper, rhodium, and silver are widely used. consensus.app For example, copper-catalyzed cycloaddition reactions provide a convenient and atom-economical route to substituted pyrazoles. Palladium nanoparticles have been used for one-pot syntheses in environmentally friendly solvent systems. consensus.app

Nanocatalysts: Catalysts such as nano-ZnO have been shown to be highly efficient for the condensation of phenylhydrazine with ethyl acetoacetate, offering excellent yields and short reaction times under green conditions. rsc.org

Acid/Base Catalysis: Both Brønsted and Lewis acids are used to catalyze the classical condensation reactions. rsc.org In some cases, simple and inexpensive catalysts like ammonium (B1175870) chloride have been used effectively in renewable solvents like ethanol (B145695).

Organocatalysis: Small organic molecules can also catalyze pyrazole formation. For instance, piperidine (B6355638) has been used to catalyze the four-component reaction of aldehydes, hydrazine hydrate (B1144303), β-ketoesters, and malononitrile (B47326) in water at room temperature.

Iodine-Mediated Reactions: Molecular iodine has been used as an inexpensive and metal-free catalyst for tandem reactions to produce 4-sulfonyl pyrazoles from enaminones and sulfonyl hydrazines. consensus.app

These catalytic systems offer significant advantages in terms of efficiency, selectivity, and the ability to perform reactions under milder conditions. rsc.orgyoutube.com

Table 3: Selected Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Substrates | Advantage | Reference |

|---|---|---|---|---|

| Nano-ZnO | Condensation | Phenylhydrazine, Ethyl Acetoacetate | Green protocol, excellent yield (95%) | rsc.org |

| Copper Triflate [Cu(OTf)₂] | Cyclocondensation | α,β-Unsaturated Ketone, Hydrazine | Efficient catalysis | rsc.org |

| Silver (Ag) | Cycloaddition | Trifluoromethylated ynones, Hydrazines | Synthesis of CF₃-pyrazoles | consensus.app |

| Palladium (Pd) Nanoparticles | One-pot regioselective synthesis | Aryl halides, Terminal alkynes, Hydrazines | Green medium, Cu-free protocol | consensus.app |

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govyoutube.com This strategy is prized for its high atom economy, step economy, and operational simplicity, making it a powerful tool in modern drug discovery and heterocyclic synthesis. nih.gov

Several MCRs have been developed for the synthesis of highly substituted and functionally diverse pyrazole derivatives. A common MCR for pyrazole-fused systems involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.gov This four-component reaction allows for the rapid assembly of complex structures, such as pyrano[2,3-c]pyrazoles, often in environmentally benign solvents like water or ethanol, and sometimes under solvent-free conditions.

The advantages of MCRs include:

Increased Molecular Complexity: Complex molecules can be built from simple and readily available starting materials in a single operation. youtube.com

Diversity: By varying the different components, large libraries of structurally diverse compounds can be generated quickly. nih.gov

These features make MCRs a highly attractive and sustainable approach for constructing the pyrazole core structure. nih.gov

Advanced Synthetic Methodologies for Pyrazole Scaffolds

Sonication-Assisted Synthesis of Pyrazole Compounds

The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.netresearchgate.net High-power ultrasound induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—which generates localized hot spots of extreme temperature and pressure, enhancing chemical reactivity. researchgate.net This technique is recognized for reducing reaction times from hours or days to minutes and is considered a cost-effective, energy-efficient, and environmentally friendly approach to chemical synthesis. researchgate.net

In the context of pyrazole synthesis, sonication has been successfully employed to facilitate the cyclization of various precursors. orientjchem.orgscholar9.com A common method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. researchgate.net For example, a simple and efficient method involves the cyclization of a cyanide with hydrazine hydrate under ultrasonic irradiation to produce the final pyrazole product within 1-2 hours. orientjchem.org This method has proven effective for a range of substrates with various substituents. orientjchem.org The use of ultrasound serves as a valuable alternative to conventional heating, often providing milder reaction conditions and improved efficiency. rsc.org

Research has demonstrated that ultrasonic irradiation can be combined with various catalytic systems, such as reusable heterogeneous catalysts like Amberlyst resin, to further enhance sustainability by simplifying catalyst recovery and reducing waste. researchgate.net This approach combines the benefits of sonochemical activation with green chemistry principles, making it an attractive methodology for the synthesis of the pyrazole moiety found in the target compound. researchgate.netresearchgate.net

Methodologies for 1,4-Oxazepane (B1358080) Ring Construction

The 1,4-oxazepane ring is a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions, respectively. Its construction relies on multi-step organic reaction sequences that strategically form the key C-O and C-N bonds to close the ring.

The synthesis of cyclic structures like 1,4-oxazepane is often approached through retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. libretexts.org A common strategy for forming heterocyclic rings involves an intramolecular cyclization reaction as the key step.

For a 1,4-oxazepane ring, plausible multi-step sequences could include:

Intramolecular Williamson Ether Synthesis: This approach would involve an N-substituted amino alcohol containing a leaving group (e.g., a halide or tosylate) at the appropriate position. Treatment with a base would deprotonate the alcohol, allowing the resulting alkoxide to displace the leaving group via an intramolecular SN2 reaction, thereby closing the seven-membered ring.

Reductive Amination: An alternative route could start with an amino ether containing a terminal aldehyde or ketone. Intramolecular reaction between the amine and the carbonyl group would form a cyclic iminium ion intermediate, which is then reduced in situ (using reducing agents like sodium cyanoborohydride) to yield the 1,4-oxazepane ring.

Ring-Closing Metathesis (RCM): For appropriately functionalized precursors containing two terminal alkenes, RCM using a ruthenium catalyst (e.g., Grubbs catalyst) can be a powerful method for forming large rings, followed by reduction of the resulting double bond.

These multi-step syntheses require careful planning to manage functional group compatibility and control regiochemistry throughout the reaction sequence. libretexts.orgyoutube.com The choice of a specific pathway depends on the availability of starting materials and the desired substitution pattern on the oxazepane ring.

Convergent and Divergent Synthetic Approaches to 4-(1H-Pyrazol-3-yl)-1,4-oxazepan-6-ol

Constructing the final target molecule involves joining the pyrazole and 1,4-oxazepane heterocycles. This can be achieved through either convergent or divergent synthetic strategies.

A convergent synthesis is a highly efficient strategy where the two main structural units—the pyrazole ring and the 1,4-oxazepane ring—are synthesized independently and then coupled together in a final step. For the target molecule, this could involve:

Synthesizing a pyrazole derivative with a reactive handle at the 3-position, such as 3-amino-1H-pyrazole or a 3-halopyrazole.

Synthesizing a 1,4-oxazepane precursor with a complementary reactive group, for instance, a leaving group that allows for N-alkylation.

Coupling the two fragments via a nucleophilic substitution or a cross-coupling reaction. For example, the secondary amine of the 1,4-oxazepane ring could be reacted with an activated 3-halopyrazole in a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

A divergent synthesis begins with a common intermediate that is subsequently elaborated to build both ring systems. This might involve starting with a precursor that already contains the pyrazole nucleus and an attached side chain. This side chain would then be chemically modified through a series of reactions (e.g., reduction, cyclization) to form the 1,4-oxazepan-6-ol (B2621709) ring onto the existing pyrazole scaffold.

The success of any synthetic route hinges on the efficient preparation of key precursors and intermediates.

For the pyrazole moiety , common precursors include:

1,3-Diketones or β-Ketoesters: These compounds react with hydrazine or substituted hydrazines in a classical Knorr pyrazole synthesis to form the heterocyclic ring. researchgate.netmdpi.com

Ynones: Trifluoromethylated ynones have been shown to react with hydrazines, catalyzed by silver salts, to produce highly functionalized pyrazoles with excellent regioselectivity. nih.gov

Hydrazonoyl Halides: These can undergo [3+2] cycloaddition reactions with alkynes to build the pyrazole core. nih.gov

For the 1,4-oxazepan-6-ol moiety , key precursors could be derived from:

Amino Alcohols: A suitable starting material like 2-aminoethanol could be N-alkylated with a protected halo-epoxide. Subsequent deprotection and intramolecular ring-opening of the epoxide would generate the 1,4-oxazepan-6-ol structure.

Serinol Derivatives: Protected serinol could serve as a C3 building block, which can be elaborated through sequential alkylation steps to introduce the necessary fragments before a final ring-closing reaction.

Derivatization of these intermediates is crucial for introducing the required functional groups for subsequent coupling reactions or for building the second heterocyclic ring. nih.gov

Optimizing Reaction Conditions for Enhanced Yields and Selectivity

Achieving high yields and selectivity is paramount in multi-step synthesis. youtube.com Optimization involves systematically varying reaction parameters such as catalyst, solvent, temperature, and reaction time. researchgate.net For instance, in pyrazole synthesis, moving from conventional heating to microwave or ultrasound irradiation can dramatically reduce reaction times and increase yields. rsc.org

The choice of catalyst is critical. While some reactions proceed without a catalyst, many benefit from acidic, basic, or metal catalysis. mdpi.com For example, the synthesis of pyrazole derivatives can be catalyzed by entities ranging from simple Brønsted acids to nano-ZnO or silver triflate (AgOTf), with the choice impacting reaction speed and regioselectivity. researchgate.netmdpi.comnih.gov Solvent selection also plays a key role; green solvents like water or ethanol are increasingly preferred to minimize environmental impact. researchgate.net

The table below illustrates how different reaction parameters can be optimized, using data generalized from synthetic procedures for pyrazole and related heterocycles.

Table 1: Optimization of Reaction Conditions for Heterocycle Synthesis

| Parameter | Condition A | Condition B | Condition C | Typical Outcome/Observation |

|---|---|---|---|---|

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | Ultrasonic Irradiation | Microwave and ultrasound often lead to significantly shorter reaction times and higher yields compared to conventional heating. rsc.orgresearchgate.net |

| Catalyst | None (Thermal) | Acid Catalyst (e.g., TsOH) | Metal Catalyst (e.g., AgOTf) | Catalysts can enable reactions at lower temperatures and can control regioselectivity, leading to a purer product. mdpi.comnih.gov |

| Solvent | Toluene | Ethanol | Water (Aqueous Medium) | Using greener solvents like water or ethanol can simplify workup and reduce environmental impact without compromising yield. researchgate.netresearchgate.net |

| Temperature | Room Temperature | 60 °C | 100 °C | Increasing temperature can improve reaction rate and yield up to an optimal point, beyond which side reactions may increase. mdpi.com |

Systematic optimization of these parameters for each step in the synthesis of this compound is essential to develop an efficient, scalable, and reproducible route to the final compound.

Computational and Theoretical Investigations of 4 1h Pyrazol 3 Yl 1,4 Oxazepan 6 Ol Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure of heterocyclic compounds. jcsp.org.pk By employing functionals like B3LYP combined with basis sets such as 6-31G* or 6-311+G(d,p), researchers can accurately predict the optimized geometry, including bond lengths and angles, of pyrazole (B372694) and oxazepane derivatives. researchgate.netmdpi.com

DFT calculations allow for the determination of the most stable three-dimensional arrangement of atoms in the 4-(1H-pyrazol-3-yl)-1,4-oxazepan-6-ol scaffold. Geometry optimization reveals that the pyrazole ring is planar, while the 1,4-oxazepane (B1358080) ring adopts a more flexible conformation. dntb.gov.ua These studies establish the foundational structure from which other electronic properties are derived and provide a basis for understanding how the molecule will interact with its environment. researchgate.net The results of these calculations are crucial for confirming the structures of newly synthesized compounds. dntb.gov.ua

Table 1: Hypothetical Optimized Geometric Parameters for the this compound Core Structure (Calculated via DFT B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C-C (pyrazole) | ~1.39 Å | |

| C-N (pyrazole) | ~1.35 Å | |

| N-N (pyrazole) | ~1.36 Å | |

| C-N (oxazepane) | ~1.47 Å | |

| C-O (oxazepane) | ~1.43 Å | |

| Bond Angles | ||

| C-N-N (pyrazole) | ~105° | |

| N-C-C (pyrazole) | ~110° | |

| C-N-C (oxazepane) | ~112° | |

| C-O-C (oxazepane) | ~110° |

Note: This data is illustrative and based on typical values for similar heterocyclic systems.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is pivotal for describing the chemical reactivity and electronic transitions within a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govnih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and prone to electronic transitions. nih.govresearchgate.net For pyrazole derivatives, DFT calculations show that the distribution of these orbitals is mainly across the pyrazole ring and adjacent substituents. jcsp.org.pkresearchgate.net This analysis helps in predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Properties for Hypothetical Derivatives

| Derivative Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| H (unsubstituted) | -5.56 | -1.24 | 4.32 |

| 4-chlorophenyl | -5.63 | -1.41 | 4.21 |

| 4-methoxyphenyl | -5.37 | -1.37 | 4.00 |

| Naphthyl | -5.67 | -1.79 | 3.88 |

Note: Data is adapted from representative studies on pyrazole derivatives to illustrate trends. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, typically a protein (receptor). These methods are central to structure-based drug discovery. rdd.edu.iq

Prediction of Ligand-Receptor Interactions with Potential Biological Targets

Molecular docking studies on pyrazole-containing compounds have revealed their potential to inhibit a wide range of biological targets, including protein kinases, cyclooxygenase (COX) enzymes, and microbial enzymes. mdpi.comdntb.gov.uanih.govresearchgate.net For derivatives of this compound, docking simulations can predict the binding affinity and interaction patterns with potential targets like cyclin-dependent kinases (CDKs) or Aurora kinases, which are often implicated in cancer. nih.gov

These simulations place the ligand into the binding site of a receptor and score the interaction based on binding energy. researchgate.net The results highlight key interactions, such as hydrogen bonds between the pyrazole nitrogen or oxazepane hydroxyl group and amino acid residues in the receptor's active site. researchgate.net Hydrophobic interactions involving the pyrazole ring and other substituents also play a significant role in stabilizing the ligand-receptor complex. nih.gov Such studies have successfully identified pyrazole derivatives as potential inhibitors for various diseases. mdpi.comnih.gov

Table 3: Illustrative Molecular Docking Results against a Hypothetical Protein Kinase Target

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Lead Compound | -10.35 | LYS89, GLU102 | H-Bond |

| VAL72, LEU154 | Hydrophobic | ||

| Derivative A | -9.87 | LYS89, ASP161 | H-Bond |

| ALA91, ILE152 | Hydrophobic | ||

| Derivative B | -11.12 | GLU102, ASN155 | H-Bond |

| VAL72, PHE101 | Hydrophobic, π-π Stacking |

Note: This data is hypothetical, based on typical docking results for pyrazole derivatives with protein kinase targets. nih.govresearchgate.net

Elucidation of Preferred Binding Conformations and Orientations

Beyond simply predicting if a molecule will bind, docking simulations elucidate the specific three-dimensional pose, or conformation and orientation, the ligand adopts within the receptor's binding pocket. nih.gov Understanding the preferred binding mode is critical for optimizing lead compounds.

For this compound derivatives, simulations can reveal how the pyrazole ring orients to form crucial hydrogen bonds with the "hinge" region of a kinase, a common binding pattern for kinase inhibitors. The oxazepane ring's conformation and the position of its hydroxyl group can determine additional stabilizing interactions with the solvent-exposed region of the binding site. This detailed structural information allows for targeted modifications to the ligand to improve its potency and selectivity. nih.gov

Conformational Analysis and Energetic Profiling

The 1,4-oxazepane ring in the target compound is not rigid and can exist in several different conformations, such as chair, boat, and twist-boat forms. Conformational analysis aims to identify the most stable (lowest energy) of these conformers, as this is likely the biologically active conformation. mdpi.com

Table 4: Hypothetical Relative Energies of 1,4-Oxazepan-6-ol (B2621709) Ring Conformers

| Conformation | Relative Energy (kcal/mol) | Stability Ranking |

| Chair | 0.00 | Most Stable |

| Twist-Chair | +1.8 | |

| Boat | +3.5 | |

| Twist-Boat | +2.5 |

Note: This data is illustrative and represents a typical energetic profile for a substituted seven-membered heterocyclic ring.

In Silico Prediction of Potential Biological Activities

In the quest for novel therapeutic agents, computational methods provide a powerful lens to predict the biological activities of new chemical entities, such as derivatives of this compound. These in silico techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, allow for the rational design and prioritization of compounds for synthesis and further biological evaluation.

Research into heterocyclic compounds bearing the pyrazole moiety has revealed a wide spectrum of potential pharmacological activities. In silico studies on various pyrazole derivatives have predicted interactions with numerous biological targets, suggesting potential for development as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govnih.govnih.govnih.gov

For instance, molecular docking studies of some 1H-pyrazole derivatives have shown potential inhibitory activity against receptor tyrosine kinases and protein kinases, which are crucial in cancer progression. nih.gov Specifically, certain pyrazole derivatives were predicted to bind effectively to the active sites of VEGFR-2, Aurora A, and CDK2, suggesting their potential as anticancer agents. nih.gov

Furthermore, 3D-QSAR and molecular docking studies on other classes of pyrazole derivatives have identified potential acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.govresearchgate.net These computational models help in understanding the key structural features required for potent biological activity. nih.govresearchgate.net

While specific computational studies on this compound are not extensively documented in publicly available literature, research on related 1,4-oxazepane derivatives offers valuable insights into their potential biological targets. A significant area of investigation for 1,4-oxazepane derivatives has been their activity as ligands for dopamine (B1211576) receptors.

A study focused on a series of 2,4-disubstituted 1,4-oxazepanes identified them as selective ligands for the dopamine D4 receptor. nih.govresearchgate.net This receptor is a target of interest for the development of antipsychotic medications with potentially fewer side effects. nih.gov The research employed a 3D-QSAR analysis using the GRID/GOLPE methodology to elucidate the structure-activity relationships governing the affinity of these compounds for the D4 receptor. nih.govresearchgate.net

The findings from this 3D-QSAR study highlighted several key structural features that influence the binding affinity of 1,4-oxazepane derivatives to the dopamine D4 receptor. These are summarized in the table below.

| Structural Region | Influence on Dopamine D4 Receptor Affinity | Supporting Evidence |

|---|---|---|

| Aromatic Ring Systems | Regions around the two benzene (B151609) ring systems are important for affinity. | Coefficient plots from 3D-QSAR analysis. nih.gov |

| Substituents on Benzene Rings | A p-chlorobenzyl group was identified as a significant feature. | Inspection of coefficient plots. nih.gov |

| Aliphatic Amine | The aliphatic amine within the 1,4-oxazepane ring is crucial for interaction. | 3D-QSAR model indications. nih.gov |

| Ring Size | The size of the 1,4-oxazepane ring itself appears to be a determinant of affinity. | Comparative analysis within the series. nih.gov |

These computational predictions suggest that derivatives of this compound could be promising candidates for targeting the dopamine D4 receptor. The pyrazole moiety, with its own diverse biological activity profile, combined with the 1,4-oxazepane scaffold, could lead to novel compounds with unique pharmacological properties. Further in silico modeling, specifically molecular docking of this compound derivatives into the dopamine D4 receptor and other potential targets, would be a logical next step to refine these predictions and guide synthetic efforts.

Non Clinical Biological Activities and Molecular Mechanisms of Action of 4 1h Pyrazol 3 Yl 1,4 Oxazepan 6 Ol Derivatives

Antimicrobial Activity Investigations (in vitro)

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents, with pyrazole (B372694) derivatives emerging as a promising class of compounds. nih.govconnectjournals.com These heterocycles have demonstrated significant in vitro activity against a wide array of bacteria and fungi. nih.govorientjchem.org

Numerous studies have highlighted the potent antibacterial effects of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The efficacy of these compounds is often linked to the specific chemical groups attached to the pyrazole core.

For instance, a series of pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides were synthesized and tested for antimicrobial activity. mdpi.com Another study focusing on pyrazolyl 1,3,4-thiadiazine derivatives found that certain hydrazone compounds exhibited remarkable antibacterial activity, with minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Bacillus subtilis as low as 62.5 µg/mL. nih.gov Similarly, thiazol-4-one/thiophene-bearing pyrazole derivatives have shown significant activity against multidrug-resistant pathogens, with one of the most active compounds, a pyrazole-thiazole hybrid, displaying MIC values ranging from 0.22 to 0.25 μg/mL. nih.govacs.org

The following table summarizes the antibacterial activity of selected pyrazole derivatives from various studies.

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-Thiazole Hybrid (7b) | S. aureus (MRSA) | 0.22 | nih.govacs.org |

| Pyrazole-Thiazole Hybrid (7b) | K. pneumoniae (ESBL) | 0.25 | nih.govacs.org |

| Pyrazoline-clubbed Pyrazole (16) | P. aeruginosa | Moderate | nih.gov |

| Thiazolo-Pyrazole (17) | S. aureus (MRSA) | 4 | nih.gov |

| Triazine-fused Pyrazole (32) | S. epidermidis | 0.97 | nih.gov |

| Triazine-fused Pyrazole (32) | E. cloacae | 0.48 | nih.gov |

| Pyrazoline Derivative (9) | S. aureus | 64-128 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | S. aureus | 62.5 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | B. subtilis | 62.5 | nih.gov |

The mechanism of action for some antibacterial pyrazole derivatives involves the disruption of the bacterial cell's structural integrity. It has been suggested that the effectiveness of these compounds can be related to the structure of the bacterial cell wall, as some antibiotics function by inhibiting peptidoglycan synthesis. nih.gov Studies on certain N-(trifluoromethylphenyl) pyrazole derivatives indicated that their bactericidal effect results from action on multiple pathways, including the inhibition of cell wall synthesis. nih.gov Another study on pyrazole derivatives reported that the mode of action was due to their ability to disrupt the bacterial cell wall. nih.gov Furthermore, in silico predictions for a group of pyrazoline and indazole derivatives suggest that their ability to permeate cell membranes, indicated by a low topological polar surface area (TPSA), could be correlated with their biological activity. nih.gov

In addition to their antibacterial properties, many pyrazole derivatives exhibit significant in vitro activity against a variety of fungal pathogens. nih.govconnectjournals.comresearchgate.net Research has demonstrated the efficacy of these compounds against clinically relevant fungi such as Candida albicans and Aspergillus niger. nih.govresearchgate.net

In one study, a series of pyrazole derivatives were screened, with one compound containing a thiocarboxamide group showing notable activity against A. clavatus. connectjournals.com Another investigation of pyrazolyl 1,3,4-thiadiazines found that a specific hydrazone derivative (21a) displayed potent antifungal activity, with MIC values against C. albicans and A. niger ranging from 2.9 to 7.8 µg/mL, which was lower than the standard drug clotrimazole. nih.gov Similarly, pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives have been evaluated for their antifungal properties against plant pathogenic fungi, with one isoxazolol pyrazole carboxylate (7ai) showing strong activity against R. solani with an EC₅₀ value of 0.37 μg/mL. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

| Compound Class | Test Organism | MIC / EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-Thiazole Hybrid (7b) | C. albicans | 0.22 | nih.govacs.org |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | C. albicans | 2.9 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | A. niger | 7.8 | nih.gov |

| Pyrazole Derivative (12) | A. fumigatus | Exhibited 105% activity compared to ketoconazole | researchgate.net |

| Isoxazolol Pyrazole Carboxylate (7ai) | R. solani | 0.37 (EC₅₀) | nih.gov |

| Isoxazolol Pyrazole Carboxylate (7ai) | A. porri | 2.24 (EC₅₀) | nih.gov |

The pyrazole scaffold is a key component in the development of novel antiviral agents. nih.govnih.gov Derivatives have shown potential against a range of viruses, including human coronaviruses (HCoV), Newcastle disease virus (NDV), and yellow fever virus (YFV). nih.govfrontiersin.orgnih.gov

Recent studies have highlighted the promise of pyrazole derivatives against coronaviruses. A series of pyrano[2,3-c]pyrazole derivatives were identified as potential inhibitors of human coronavirus 229E (HCoV-229E), with one compound demonstrating a high selectivity index of 12.6. nih.gov The proposed mechanism for these compounds is the inhibition of the viral main protease (Mpro), a key enzyme in viral replication. nih.gov Another study synthesized hydroxyquinoline-pyrazole derivatives that showed potent in vitro inhibition of SARS-CoV-2, MERS-CoV, and HCoV-229E, suggesting they act as direct antiviral agents. nih.govrsc.org

The mechanism of action often involves interference with the viral life cycle. For example, some pyrazole derivatives are thought to inhibit haemagglutination, a process used by certain viruses to attach to host cells. nih.gov A study on a phenylsulfonyl pyrazole derivative (7e) against YFV suggested that the compound interferes with multiple stages of viral replication, including binding to the host cell membrane. frontiersin.org

Pyrazole derivatives have been extensively researched as potential treatments for tuberculosis, caused by Mycobacterium tuberculosis (Mtb). nih.govthieme-connect.com Numerous synthesized compounds have shown significant in vitro activity against the Mtb H37Rv strain. thieme-connect.comacs.orgnih.gov

One study reported a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives, with several compounds showing pronounced antitubercular activity comparable to the first-line drug isoniazid. thieme-connect.com The most promising compound in this series had an MIC of 0.39 µg/ml. thieme-connect.com Another investigation into pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids found compounds with excellent activity, showing 99% inhibition of Mtb H37Rv at an MIC of 12.5 μg/mL. acs.orgnih.gov

The molecular mechanisms for these compounds are being actively explored. Some pyrazole derivatives are believed to target essential enzymes in the bacterial cell wall synthesis pathway. mdpi.com One such target is UDP-galactopyranose mutase (UGM), an enzyme absent in mammals, making it an attractive target for novel drugs. mdpi.com Other research has focused on the mycobacterial enoyl reductase (InhA), a key enzyme in fatty acid synthesis, as a potential target for pyrazole hybrids. acs.orgnih.gov Additionally, one pyrazole derivative, NSC 18725, was found to inhibit the growth of intracellular mycobacteria by inducing autophagy in host macrophages. nih.gov

Table 3: In Vitro Antituberculosis Activity of Selected Pyrazole Derivatives

| Compound Class | MIC (µg/mL) against Mtb H37Rv | Reference |

|---|---|---|

| 3,5-diaryl-4,5-dihydro-1H-pyrazole (4g) | 0.39 | thieme-connect.com |

| Pyrazolylpyrazoline-tetrazole hybrid (9o) | 12.5 | acs.orgnih.gov |

| Pyrazolylpyrazoline-triazole hybrid (9k) | 12.5 | acs.orgnih.gov |

| Pyrazole linked triazolo-pyrimidine (J21, J27) | 0.39 | nih.gov |

| Isoniazid-Cyclic-Amine-Azachalcone Hybrid (17) | 4.85 (µM) | scielo.br |

Antibacterial Efficacy and Mechanistic Insights

Anti-Inflammatory Effects and Pathway Modulation (in vitro)

The pyrazole core is famously present in the selective COX-2 inhibitor Celecoxib (B62257), highlighting the scaffold's importance in developing anti-inflammatory agents. ijpsjournal.comnih.gov Inflammation is a complex process involving mediators like prostaglandins (B1171923) and leukotrienes, which are produced via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. sci-hub.se Many pyrazole derivatives exert their anti-inflammatory effects by targeting these pathways.

In vitro assays have shown that various pyrazole derivatives can selectively inhibit COX-2 over COX-1, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs. ijpsjournal.comresearchgate.netnih.gov For example, a study on 5-aminopyrazoles identified derivatives with higher in vitro COX-2 inhibitory activity (IC₅₀ = 0.55 mM) and better selectivity than Celecoxib. mdpi.com Some pyrazole-hydrazone derivatives have been identified as dual inhibitors of both COX-2 and 5-LOX. sci-hub.se

Beyond enzyme inhibition, pyrazole derivatives can modulate other inflammatory pathways. Certain compounds have been shown to reduce the production of nitric oxide (NO) in macrophages and downregulate the expression of inducible nitric oxide synthase (iNOS). ijpsjournal.com Furthermore, pyrazole derivatives can decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, demonstrating immunomodulatory activity. sci-hub.se

Inhibition of Inflammatory Enzymes and Signaling Pathways (e.g., COX-1/COX-2)

A significant mechanism underlying the anti-inflammatory effects of pyrazole derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation. Many pyrazole-based compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research has focused on developing pyrazole derivatives that selectively inhibit COX-2 over COX-1, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov For instance, the well-known anti-inflammatory drug Celecoxib features a pyrazole core and is a potent, selective COX-2 inhibitor. nih.govnih.gov

Studies on various pyrazole derivatives have demonstrated jejich significant and selective inhibitory activity against COX-2. researchgate.netnih.gov A series of 4,5-diaryl-1H-pyrazole-3-ol derivatives were synthesized and tested for their inhibitory action on COX-1 and COX-2, with several compounds showing good selectivity for COX-2. researchgate.netnih.gov In another study, a novel pyrazole derivative, AD 532, was identified as a COX-2 inhibitor, although it was less potent than celecoxib in vitro. nih.govresearchgate.net Further research into pyrazole-containing benzenesulfonamides and other related structures has identified compounds with anti-inflammatory properties comparable or superior to the standard drug indomethacin. cu.edu.eg Docking studies have also been employed to understand the interaction of these derivatives with the active sites of COX enzymes, confirming their potential as selective COX-2 inhibitors. researchgate.net

Table 1: Selected Pyrazole Derivatives and their COX Inhibition Profile

| Compound/Derivative Class | Target | Activity/Selectivity | Reference |

|---|---|---|---|

| 4,5-Diaryl-1H-pyrazole-3-ol derivatives | COX-2 | Showed good selectivity for COX-2 vs. COX-1. researchgate.netnih.gov | researchgate.net, nih.gov |

| Celecoxib | COX-2 | Potent and selective COX-2 inhibitor. nih.govnih.gov | nih.gov, nih.gov |

| AD 532 | COX-2 | Less potent inhibitor of COX-2 in vitro than celecoxib. nih.govresearchgate.net | nih.gov, researchgate.net |

| Pyrazole-containing benzenesulfonamides | COX-2 | Some derivatives showed better anti-inflammatory properties than indomethacin. cu.edu.eg | cu.edu.eg |

| Methoxy derivatives of pyrazole | COX-2 | Displayed high selectivity indices for COX-2. researchgate.net | researchgate.net |

Anticancer and Antitumor Potential (in vitro)

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its significant presence in compounds with potent anticancer activities. nih.govnih.gov Numerous pyrazole derivatives have been synthesized and evaluated in vitro, demonstrating a broad spectrum of antitumor potential against various cancer cell lines. nih.govjapsonline.com Their anticancer effects are often mediated through multiple mechanisms, targeting key proteins and pathways involved in cancer cell proliferation and survival. nih.gov For example, certain pyrazole analogues have shown promising activity against colorectal carcinoma, with one derivative exhibiting an IC₅₀ value of 4.2 μM against the HCT-116 cell line. nih.gov Similarly, coumarin-pyrazole hybrids have been found to inhibit the proliferation and invasion of human liver tumor cells. researchgate.net

Target-Specific Molecular Mechanisms

The anticancer activity of pyrazole derivatives stems from their ability to interact with specific molecular targets crucial for cancer development and progression.

Kinases are a major class of molecular targets for pyrazole derivatives. hilarispublisher.com These compounds have been shown to inhibit a range of kinases involved in oncogenic signaling pathways.

Cyclin-Dependent Kinases (CDKs): Some pyrazole analogs have been found to block the active site of CDKs, which are essential for cell cycle regulation. hilarispublisher.com

Src Tyrosine Kinase: A class of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives was found to inhibit cancer cell growth by interfering with the Src tyrosine kinase signaling pathway. nih.gov

Epidermal Growth Factor Receptor Kinase (EGFRK): Molecular docking studies have suggested that certain bis(1H-pyrazol-5-ols) derivatives may exert their antitumor effects by inhibiting the EGFRK receptor. uran.ua Furthermore, newly synthesized oxadiazole and pyrazoline derivatives have been designed as EGFR-TK inhibitors, with some compounds showing potent inhibition with IC₅₀ values as low as 0.09 µM. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): N-(1H-pyrazol-4-yl)carboxamide derivatives have been specifically developed as potent and selective inhibitors of IRAK4, a key protein in inflammatory signaling pathways that also plays a role in certain cancers. nih.gov

Other Kinases: Docking studies have also explored the potential interaction of pyrazole derivatives with other kinases such as C-abl kinase, deoxycytidine kinase (dCK), and CSF1 receptor, indicating a broad potential for kinase inhibition. uran.ua

Table 2: Kinase Inhibition by Pyrazole Derivatives

| Derivative Class | Target Kinase | Inhibition Data | Reference |

|---|---|---|---|

| 1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines | Src tyrosine kinase | Interference with signaling pathway. nih.gov | nih.gov |

| 4,4'-(1H-1,2,3-Triazol)bis(1H-pyrazol-5-ols) | EGFRK receptor | Potential inhibition suggested by docking studies. uran.ua | uran.ua |

| N-(1H-Pyrazol-4-yl)carboxamides | IRAK4 | Developed as potent and selective inhibitors. nih.gov | nih.gov |

| Oxadiazole-pyrazoline derivatives | EGFR-TK | IC₅₀ values as low as 0.09 µM. nih.gov | nih.gov |

Another critical mechanism for the anticancer activity of pyrazole derivatives is the disruption of the microtubule network, which is essential for cell division, motility, and intracellular transport. nih.gov These compounds can inhibit the polymerization of tubulin, the protein subunit of microtubules. nih.govnih.gov

A series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives were designed as tubulin inhibitors. nih.gov One of the most promising compounds from this series, compound 9c, was shown to effectively inhibit tubulin polymerization and lead to the destruction of the microtubule network in cancer cells. nih.gov Similarly, the antitumoral activity of certain pyrazole-containing triazolo-thiadiazine derivatives was attributed to their ability to inhibit tubulin polymerization. nih.gov Another study identified a pyrazole derivative with an IC₅₀ value of 7.30 µM for the inhibition of tubulin polymerization. nih.gov

By targeting key cellular components like kinases and tubulin, pyrazole derivatives can effectively halt the cell cycle, preventing cancer cells from dividing and proliferating. japsonline.comnih.gov The specific phase of the cell cycle that is arrested can vary depending on the structure of the derivative and the cancer cell line.

G1/S Arrest: Some pyrazole derivatives cause cell cycle arrest at the G1 phase by downregulating proteins like cyclin D2 and CDK2. japsonline.com A pyrazole-oxindole conjugate was also shown to induce G0/G1 arrest and an increase in the sub-G0/G1 population, indicative of apoptosis, in Jurkat leukemia cells. nih.gov

S Phase Arrest: A pyrazole derivative, compound 3f, was found to induce cell cycle arrest in the S phase in triple-negative breast cancer cells. nih.gov

G2/M Arrest: Several pyrazole derivatives have been shown to arrest the cell cycle at the G2/M transition. nih.govsemanticscholar.org Compound P-03, a coumarin-pyrazole hybrid, effectively caused G2/M arrest in A549 lung cancer cells. semanticscholar.org Similarly, the tubulin inhibitor 9c induced G2/M arrest in SGC-7901 gastric cancer cells. nih.gov A pyrazolo[3,4-d]pyrimidine derivative also induced G2/M phase arrest. nih.gov

Table 3: Effects of Pyrazole Derivatives on Cell Cycle Progression

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| Pyrazole-oxindole conjugate (6h) | Jurkat | G0/G1 arrest, increased sub-G0/G1. nih.gov | nih.gov |

| General pyrazole derivatives | - | G1 arrest via downregulation of cyclin D2 and CDK2. japsonline.com | japsonline.com |

| Pyrazole derivative (3f) | MDA-MB-468 | S phase arrest. nih.gov | nih.gov |

| Coumarin-pyrazole hybrid (P-03) | A549 | G2/M arrest. semanticscholar.org | semanticscholar.org |

| (1-aryl-1H-pyrazol-4-yl)methanone (9c) | SGC-7901 | G2/M arrest. nih.gov | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (49) | - | G2/M arrest. nih.gov | nih.gov |

Antiproliferative Activity against Various Cancer Cell Lines (in vitro)

The in vitro antiproliferative activity of a wide range of pyrazole derivatives has been documented against a diverse panel of human cancer cell lines, underscoring their broad therapeutic potential. The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC₅₀), varies significantly based on the substitutions on the pyrazole ring and the specific cancer cell type.

For example, a pyrazole derivative showed potent activity against the HCT-116 colorectal carcinoma cell line with an IC₅₀ of 4.2 μM. nih.gov Other series of pyrazole derivatives have demonstrated even higher potency, with IC₅₀ values in the nanomolar range against various cancer cell lines. nih.gov Specifically, (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones exhibited significant growth inhibition with IC₅₀ values ranging from 0.054 to 0.16 μM against A549 (lung), HT-1080 (fibrosarcoma), and SGC-7901 (gastric) cancer cells. nih.gov In another study, a pyrazoline derivative showed strong antiproliferative effects against HCT-116, HepG-2 (hepatocellular carcinoma), and MCF-7 (breast) cancer cell lines, with IC₅₀ values between 1.82 and 5.55 μM. nih.gov

Table 4: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ / CC₅₀ | Reference |

|---|---|---|---|

| Pyrazole derivative | HCT-116 (Colorectal) | 4.2 μM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (49) | 15 cancer cell lines | 0.03–6.561 µM | nih.gov |

| 3,4-Diaryl pyrazole (6) | 6 cancer cell lines | 0.06–0.25 nM | nih.gov |

| Pyrazolo[3,4-b]pyridines (57 & 58) | HepG2, MCF7, HeLa | 3.11–4.91 µM & 4.06–4.24 µM | nih.gov |

| Pyrazole-oxindole conjugate (6h) | Jurkat (T-cell leukemia) | 4.36 μM | nih.gov |

| Coumarin-pyrazole derivatives | Huh-7 (Hepatoma) | 10.37–12.94 μM | researchgate.net |

| 1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines | A431 (Epidermoid) | Potent growth inhibitors. nih.gov | nih.gov |

| Pyrazole derivative (3f) | MDA-MB-468 (Breast) | 14.97 μM (24h), 6.45 μM (48h) | nih.gov |

| (1-aryl-1H-pyrazol-4-yl)methanone (9c & 10c) | A549, HT-1080, SGC-7901 | 0.054-0.16 μM | nih.gov |

| Pyrazoline derivative (10c) | HCT-116, HepG-2, MCF-7 | 1.82 - 5.55 μM | nih.gov |

Metabolic Regulation and Related Biological Activities

The structural motif of pyrazole is a key pharmacophore in the development of agents for metabolic diseases. globalresearchonline.net Derivatives of 4-(1H-Pyrazol-3-yl)-1,4-oxazepan-6-ol are investigated for their potential to modulate metabolic pathways, primarily focusing on their antidiabetic and antihyperglycemic properties.

The inhibition of key enzymes involved in glucose homeostasis is a primary strategy for the management of type 2 diabetes mellitus (T2DM). nih.govnih.gov Pyrazole-containing compounds have shown promise in this area by targeting enzymes such as Dipeptidyl Peptidase-IV (DPP-IV) and Glycogen (B147801) Phosphorylase. researchgate.netresearchgate.net

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for regulating insulin (B600854) secretion. nih.govnih.gov By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glucose control. jetir.org This mechanism presents a lower risk of hypoglycemia compared to other antidiabetic treatments. nih.gov

Several studies have highlighted the potential of pyrazole derivatives as potent DPP-IV inhibitors. For instance, a series of pyrazole-based thiosemicarbazones demonstrated significant DPP-IV inhibitory activity. nih.gov Notably, compound 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) was identified as a highly effective inhibitor, with an IC₅₀ value more potent than the well-known DPP-IV inhibitor, sitagliptin. nih.gov The trifluoromethyl-substituted compound 2g also showed marked inhibitory effects, comparable to sitagliptin. nih.gov Research on pyrazolidine (B1218672) derivatives also identified compounds with potent and selective DPP-IV inhibitory action, which effectively blocked the degradation of active GLP-1. nih.gov

| Compound | DPP-IV Inhibition IC₅₀ (nM) | Reference |

|---|---|---|

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) | 1.266 ± 0.264 | nih.gov |

| Sitagliptin | 4.380 ± 0.319 | nih.gov |

| Trifluoromethyl-substituted compound (2g) | 4.775 ± 0.296 | nih.gov |

| Biphenyl-substituted compound (2o) | 18.061 ± 0.311 | nih.gov |

| Thiomethyl-substituted compound (2k) | 22.671 ± 0.301 | nih.gov |

| Methoxy-substituted compound (2i) | 43.312 ± 0.372 | nih.gov |

| Isoleucine pyrazolidide with a phenyl urea (B33335) group (Compound 1) | 2020 (human Caco-2 DPP-IV) | nih.gov |

Glycogen phosphorylase (GP) is a critical enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby regulating blood glucose levels. researchgate.netnih.gov Inhibiting hepatic GP is a therapeutic strategy to reduce glucose production and manage hyperglycemia in T2DM. nih.gov

C-β-D-glucopyranosyl pyrazole derivatives have been designed and synthesized to explore their GP inhibitory potential. nih.govuclan.ac.uk These compounds are designed to interact with key residues in the active site of the enzyme. nih.govmdpi.com For example, 4-amino-3-(β-D-glucopyranosyl)-5-phenyl-1H-pyrazole (3) was found to be a moderate inhibitor of rabbit muscle GPb. nih.govmdpi.com The binding of these inhibitors can stabilize the inactive state of the enzyme, thus reducing glycogenolysis. nih.gov Computational studies, including docking and molecular mechanics calculations, are often employed to understand the binding modes and structure-activity relationships of these pyrazole derivatives. nih.gov

| Compound | Glycogen Phosphorylase b Inhibition | Reference |

|---|---|---|

| 4-amino-3-(β-D-glucopyranosyl)-5-phenyl-1H-pyrazole (3) | IC₅₀ = 565 µM | nih.govmdpi.com |

| 3-(β-d-glucopyranosyl)-4-guanidino-5-phenyl-1H-pyrazole (4) | No inhibition at 625 µM | nih.govmdpi.com |

| C-β-D-glucopyranosyl imidazole (B134444) (1) | Kᵢ = 0.28 µM | mdpi.com |

| 3-(β-D-Glucopyranosyl)-5-phenyl-1H-pyrazole (2) | IC₅₀ = 850 µM | mdpi.com |

The orexin (B13118510) system, which includes orexin-1 (OX₁R) and orexin-2 (OX₂R) receptors, plays a significant role in regulating sleep-wake cycles, feeding behavior, and other physiological processes. nih.govrsc.org Selective OX₂R antagonists are being developed for the treatment of insomnia and other conditions like depression. nih.govrsc.orgnih.gov

Research has led to the discovery of potent and selective pyrazole-based OX₂R antagonists. nih.govrsc.org Through structure-activity relationship (SAR) optimization, compounds with high antagonistic activity, metabolic stability, and brain penetration have been identified. nih.govnih.gov For instance, a pyrimidine (B1678525) analog containing a pyrazole moiety was found to be highly selective for OX₂R over OX₁R. nih.govrsc.org Further optimization led to the discovery of compounds like N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43), a potent and orally active 2-SORA. nih.govnih.gov Novel series of pyrazolo-tetrahydropyridines have also been identified as potent dual orexin receptor antagonists. nih.gov

| Compound | OX₂R IC₅₀ (nM) | OX₁R IC₅₀ (nM) | Reference |

|---|---|---|---|

| Pyrimidine analog (25) | 34 | 1567 | nih.govrsc.org |

| N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43) | Potent 2-SORA | - | nih.govnih.gov |

Antidiabetic and Antihyperglycemic Effects (in vitro)

Other Noteworthy Biological Activities (in vitro)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. nih.govnih.gov The pyrazole nucleus is a well-established pharmacophore for developing potent antioxidant agents. nih.govnih.gov The antioxidant properties of pyrazole derivatives are often attributed to the presence of the NH proton in the pyrazole ring. nih.gov

Numerous in vitro studies have confirmed the antioxidant potential of pyrazole derivatives. researchgate.netdntb.gov.ua These compounds have demonstrated significant radical scavenging activity against various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radicals. nih.gov For example, certain pyrazoline and isoxazoline (B3343090) derivatives of pyrazole showed excellent radical scavenging activity, in some cases comparable to the standard antioxidant ascorbic acid. nih.gov Another study on pyrazole derivatives, Pyz-1 and Pyz-2 , showed considerable antioxidant and radical scavenging abilities in DPPH and ABTS assays. nih.gov Specifically, Pyz-2 exhibited potent scavenging activity in the ABTS assay, comparable to ascorbic acid. nih.gov Furthermore, certain aminopyrazole derivatives have shown higher antioxidant and ROS formation inhibition activity than reference drugs like N-acetylcysteine. researchgate.net

| Compound | Antioxidant Activity (SC₅₀ or IC₅₀) | Assay | Reference |

|---|---|---|---|

| Pyz-1 (2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide) | 238.53 ± 1.12 µM | DPPH | nih.gov |

| Pyz-2 (4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol) | 138.70 ± 1.45 µM | DPPH | nih.gov |

| Pyz-1 | 79.77 ± 0.45 µM | ABTS | nih.gov |

| Pyz-2 | 20.54 ± 0.87 µM | ABTS | nih.gov |

| Ascorbic Acid (A.A) | 22.49 µM | ABTS | nih.gov |

| Compound 4a | 10.1 µM | ROS production inhibition | mdpi.com |

| Compound 4f | 8.6 µM | ROS production inhibition | mdpi.com |

| Compound 4g | 9.5 µM | ROS production inhibition | mdpi.com |

Monoamine Oxidase (MAO) Inhibition

The pyrazole scaffold is a recognized pharmacophore in the design of Monoamine Oxidase (MAO) inhibitors. nih.gov MAOs are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can be a therapeutic strategy for neurological disorders. nih.govmayoclinic.orgwikipedia.org

Research into 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives has demonstrated their potential as potent and selective MAO inhibitors. A series of these compounds were found to be reversible and selective inhibitors of MAO-A over MAO-B. nih.gov The introduction of polar groups, such as hydroxyl groups on the phenyl rings, was hypothesized to enhance the interaction with the enzyme's active site, contributing to selectivity for MAO-A. acs.org

In one study, the enantiomers of the most potent compounds were separated and evaluated, revealing that stereochemistry plays a crucial role in their inhibitory activity. nih.gov For instance, the (-)-6 enantiomer of a 1-acetyl-3-(2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivative displayed a Ki value of 2 nM for MAO-A, with a high selectivity index. nih.gov Computational studies have also been employed to understand the interactions between these pyrazole derivatives and the MAO-B active site, highlighting the importance of the acetyl group for activity towards MAOs. acs.orgnih.gov

Table 1: MAO-A Inhibitory Activity of Selected 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives

| Compound | K_i (MAO-A) (nM) | Selectivity Index (SI) vs. MAO-B | Reference |

|---|---|---|---|

| (-)-6 enantiomer | 2 | 165,000 | nih.gov |

| (+)-6 enantiomer | 6 | 166,666 | nih.gov |

| (-)-11 enantiomer | 4 | 80,000 | nih.gov |

| (+)-11 enantiomer | 7 | 38,571 | nih.gov |

Data sourced from a study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives.

Janus Kinase 2 (JAK2) Inhibition

The Janus kinase (JAK) family of enzymes are key components of signaling pathways that regulate immune responses and cellular proliferation, making them attractive targets for the treatment of cancers and immune diseases. nih.gov Derivatives based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold have been identified as potent and selective inhibitors of JAK2. nih.gov

A study focused on the synthesis and optimization of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives revealed that the introduction of a 3,5-disubstituted-1H-pyrazole moiety at the C-3 position of the pyrazole template led to compounds with strong and selective activity against JAK2. nih.gov Several of these inhibitors demonstrated IC50 values in the low nanomolar range. nih.gov For example, compound 11g from this series showed an IC50 of 6.5 nM against JAK2 and exhibited potent inhibitory activity in cellular assays. nih.gov

While these findings are on a different pyrazole-based scaffold than this compound, they underscore the potential of the pyrazole core in designing selective JAK2 inhibitors.

Table 2: JAK2 Inhibitory Activity of Selected 1H-pyrazolo[3,4-d]pyrimidin-4-amino Derivatives

| Compound | IC50 (JAK2) (nM) | Reference |

|---|---|---|

| 11f | 7.2 | nih.gov |

| 11g | 6.5 | nih.gov |

| 11h | 8.0 | nih.gov |

| 11k | 9.7 | nih.gov |

Data sourced from a study on 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives.

Meprin α and β Inhibition

Meprins are metalloproteinases implicated in various physiological and pathological processes, including inflammation and tissue remodeling. nih.govnih.govsemanticscholar.org The development of potent and selective inhibitors for meprin α and β is an active area of research. nih.govnih.gov The pyrazole scaffold has emerged as a promising starting point for the design of such inhibitors. nih.govsemanticscholar.org

A study on the structure-activity relationships of pyrazole-based inhibitors of meprin α and β focused on 3,5-diarylpyrazole derivatives. nih.gov The unsubstituted 3,5-diphenylpyrazole (B73989) was found to have high inhibitory activity against meprin α. nih.gov Modifications at the 3 and 5 positions of the pyrazole ring were explored to modulate activity and selectivity. nih.gov The introduction of a hydroxamic acid moiety as a zinc-chelating group was a key feature of these inhibitors. nih.govsemanticscholar.org

The research led to the identification of both potent pan-meprin inhibitors and highly active inhibitors of meprin α with good selectivity over meprin β. nih.govnih.gov This work highlights the potential of pyrazole-containing compounds to be developed into chemical probes for further target validation of meprins. nih.govnih.gov

Table 3: Meprin α and β Inhibitory Activity of a Selected Pyrazole-based Derivative

| Compound | Ki (app) meprin α (nM) | Ki (app) meprin β (nM) | Reference |

|---|---|---|---|

| 3,5-diphenylpyrazole (7a) | Potent | - | nih.gov |

Data sourced from a study on pyrazole-based inhibitors of meprin α and β.

Structure Activity Relationship Sar Studies of 4 1h Pyrazol 3 Yl 1,4 Oxazepan 6 Ol Analogues

Influence of Substituents on the Pyrazole (B372694) Ring on Biological Activity

The pyrazole ring is a privileged scaffold in medicinal chemistry, and its biological profile is highly sensitive to the nature and position of its substituents. rsc.orgnih.gov The nitrogen atoms within the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. nih.govresearchgate.net Modifications to the pyrazole ring of a parent compound like 4-(1H-pyrazol-3-yl)-1,4-oxazepan-6-ol are anticipated to significantly alter its potency and selectivity.

Research on various pyrazole derivatives has shown that introducing different functional groups can modulate their pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comresearchgate.net For instance, in studies on pyrazole-based anti-inflammatory agents, the introduction of specific substituents has been shown to enhance the inhibition of enzymes like cyclooxygenase (COX). nih.govresearchgate.net Similarly, in the context of antimicrobial agents, substitutions on the pyrazole ring have led to compounds with potent activity against various bacterial and fungal strains. mdpi.com The introduction of bulky or lipophilic groups can influence membrane permeability and interaction with hydrophobic pockets in target proteins, while polar groups can enhance solubility and form key hydrogen bonds.

Table 1: General Influence of Pyrazole Ring Substituents on Biological Activity in Analogous Systems

| Substituent Type | General Effect on Activity | Potential Rationale |

| Halogens (F, Cl, Br) | Often increases potency. nih.gov | Enhances lipophilicity, can act as a hydrogen bond acceptor, and may block metabolic sites. |

| Small Alkyl (e.g., Methyl) | Variable; can increase or decrease activity depending on the target. | Fills small hydrophobic pockets and can influence conformation. |

| Aryl Groups (e.g., Phenyl) | Can significantly increase potency. | Participates in π-π stacking and hydrophobic interactions. nih.gov |

| Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CF₃) | Often beneficial for activity. mdpi.com | Modulates the pKa of the pyrazole NH and can participate in specific electronic interactions. |

| Electron-Donating Groups (EDG) (e.g., -OCH₃, -NH₂) | Activity is highly target-dependent; can decrease potency in some cases. mdpi.com | Increases electron density on the ring and can act as hydrogen bond donors/acceptors. |

Positional and Electronic Effects of Functional Groups on the Pyrazole Moiety

The specific position of a substituent on the pyrazole ring is a critical determinant of biological activity. nih.gov The pyrazole core offers several positions for substitution (N1, C3, C4, and C5), and the placement of a functional group will dictate its spatial orientation and potential to interact with target residues.

N1-Position: Substitution at the N1 position often involves aryl or alkyl groups. In many known pyrazole-based drugs, such as the anti-inflammatory celecoxib (B62257), a substituted phenyl ring at N1 is crucial for activity. This group can orient itself to fit into specific binding pockets.

C3-Position: In the parent compound, the 1,4-oxazepan-6-ol (B2621709) moiety is attached at C3. This position is often a key interaction point. Modifying substituents near this linkage can sterically hinder or enhance the binding of the entire molecule.

C4-Position: The C4 position is adjacent to the points of substitution. Introducing small groups here can fine-tune the electronic properties and conformation of the entire pyrazole ring. For example, studies on pyrazole analogues have shown that a methyl group at C4 can be critical for potent receptor antagonism.

C5-Position: Substituents at the C5 position can project into different regions of a binding site compared to C3 substituents. The interplay between substituents at C3 and C5 is often explored to optimize target engagement.

The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—profoundly affects the pyrazole ring's reactivity and its ability to interact with biological targets. researchgate.net Electron-withdrawing groups can increase the acidity of the N1-proton, making it a better hydrogen bond donor. Conversely, electron-donating groups can increase the basicity of the N2 atom, making it a stronger hydrogen bond acceptor. These electronic modulations can fine-tune the binding affinity and selectivity of the compound. nih.gov

Role of the 1,4-Oxazepan-6-ol Moiety in Modulating Activity and Selectivity

The 1,4-oxazepan-6-ol moiety serves as a three-dimensional, flexible, and hydrophilic scaffold. Saturated heterocycles like oxazepane are frequently incorporated into drug candidates to improve physicochemical properties such as solubility and to provide specific vectors for interacting with biological targets.

The seven-membered 1,4-oxazepane (B1358080) ring offers a greater degree of conformational flexibility compared to smaller rings like piperidine (B6355638) or morpholine. This flexibility can allow the molecule to adopt an optimal conformation for binding to a target protein. nih.gov The heteroatoms within the ring, nitrogen and oxygen, can also play significant roles. The ring nitrogen provides a point for attachment to the pyrazole core and its basicity can be critical for salt formation or interaction with acidic residues. The ring oxygen can act as a hydrogen bond acceptor.

Crucially, the hydroxyl (-ol) group at the C6 position is a key functional group. It can act as both a hydrogen bond donor and acceptor, potentially forming strong and specific interactions with amino acid residues in a protein's active site. The presence and location of such a polar group are often pivotal for anchoring a ligand to its target and conferring selectivity. Studies on other heterocyclic systems have demonstrated that the introduction of a hydroxyl group can dramatically improve binding affinity and modulate the pharmacological profile.

Investigation of Linker Chemistry and Conformational Flexibility Between Rings